molecular formula C23H23NO4S B12573506 (2R)-3-methyl-2-[[4-(4-phenylphenyl)phenyl]sulfonylamino]butanoic acid CAS No. 193808-46-7

(2R)-3-methyl-2-[[4-(4-phenylphenyl)phenyl]sulfonylamino]butanoic acid

Cat. No.: B12573506
CAS No.: 193808-46-7
M. Wt: 409.5 g/mol
InChI Key: CDVBFZGVMAFDTC-JOCHJYFZSA-N
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Description

(2R)-3-methyl-2-[[4-(4-phenylphenyl)phenyl]sulfonylamino]butanoic acid is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-methyl-2-[[4-(4-phenylphenyl)phenyl]sulfonylamino]butanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the sulfonylamino group, followed by the introduction of the butanoic acid moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while adhering to environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-methyl-2-[[4-(4-phenylphenyl)phenyl]sulfonylamino]butanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction pathway and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

(2R)-3-methyl-2-[[4-(4-phenylphenyl)phenyl]sulfonylamino]butanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-3-methyl-2-[[4-(4-phenylphenyl)phenyl]sulfonylamino]butanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, receptor binding, and signal transduction modulation. Understanding these mechanisms is crucial for developing new therapeutic applications and optimizing its use in research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-3-methyl-2-[[4-(4-phenylphenyl)phenyl]sulfonylamino]butanoic acid stands out due to its unique structural features and versatile reactivity. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

193808-46-7

Molecular Formula

C23H23NO4S

Molecular Weight

409.5 g/mol

IUPAC Name

(2R)-3-methyl-2-[[4-(4-phenylphenyl)phenyl]sulfonylamino]butanoic acid

InChI

InChI=1S/C23H23NO4S/c1-16(2)22(23(25)26)24-29(27,28)21-14-12-20(13-15-21)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-16,22,24H,1-2H3,(H,25,26)/t22-/m1/s1

InChI Key

CDVBFZGVMAFDTC-JOCHJYFZSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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